An In-depth Technical Guide to 3-Nitropropanol: Discovery, Toxicity, and Mechanism of Action
An In-depth Technical Guide to 3-Nitropropanol: Discovery, Toxicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitropropanol (3-NPOH) is a potent neurotoxin naturally occurring in a variety of leguminous plants, most notably within the Astragalus genus. Its discovery is historically linked to significant livestock poisoning events, prompting extensive research into its toxicology and mechanism of action. This technical guide provides a comprehensive overview of 3-NPOH, including its discovery, historical context, quantitative toxicity data, detailed experimental protocols for its analysis, and an in-depth look at the molecular signaling pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, neurodegenerative disease, and natural product chemistry.
Discovery and History
The investigation into 3-Nitropropanol (3-NPOH) was initiated due to widespread incidents of livestock poisoning. For many years, the ingestion of certain plant species, particularly from the Astragalus (milkvetch) genus, resulted in significant economic losses for the agricultural industry.[1][2][3] It was discovered that these plants contained aliphatic nitro compounds that, within the digestive systems of ruminant animals, would be metabolized into 3-NPOH and the even more toxic 3-nitropropionic acid (3-NPA).[1][4]
Early research identified miserotoxin (B1213852), the β-D-glucoside of 3-NPOH, as a primary toxic constituent in many of these plants.[1][2] The hydrolysis of miserotoxin within the rumen releases the aglycone, 3-NPOH.[1] While 3-NPOH itself is not inherently toxic to mammals, it is readily metabolized by hepatic alcohol dehydrogenase to 3-NPA.[4] This conversion is a critical step in the toxic cascade, as 3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4]
Quantitative Data
Toxicity Data
The toxicity of 3-NPOH is intrinsically linked to its metabolic conversion to 3-NPA. The following tables summarize the available quantitative toxicity data for 3-NPA and the related compound 3-nitrooxypropanol (3-NOP). It is important to note that while 3-NOP is structurally related, its primary toxicological concern is different from that of 3-NPOH.
| Compound | Species | Route of Administration | LD50 | Reference |
| 3-Nitropropionic Acid (3-NPA) | Not Specified | Oral | 60 - 120 mg/kg | [5] |
| 3-Nitrooxypropanol (3-NOP) | Rat | Oral | Not Specified | [6][7] |
| Compound | Species | Study Duration | NOAEL | Reference |
| 3-Nitrooxypropanol (3-NOP) | Rat | 52-week chronic toxicity | 100 mg/kg bw/day | [6][7] |
| 3-Nitrooxypropanol (3-NOP) | Rat | 104-week chronic toxicity/carcinogenicity | 100 mg/kg bw/day | [6][7] |
| 3-Nitrooxypropanol (3-NOP) | Rat | Two-generation reproductive toxicity | 100 mg/kg bw/day | [6][7] |
Concentration in Plant Species
The concentration of 3-NPOH and its precursor, miserotoxin, can vary significantly among different Astragalus species and even within the same species depending on the growth stage and environmental conditions.
| Plant Species | Compound | Concentration (mg NO2/g dry weight) | Reference |
| Astragalus falcatus (Sicklepod Milkvetch) | Nitro compounds | >60 (leaves, early July to late August) | [8] |
| Astragalus falcatus (Sicklepod Milkvetch) | Nitro compounds | 14 (leaves, September 18) | [8] |
| Astragalus isfahanicus | 3-Nitropropanol (3-NPOH) | 6.6 - 10.5 | [9] |
| Astragalus siliquosus | 3-Nitropropanol (3-NPOH) | 6.6 - 10.5 | [9] |
| Astragalus bodeanus | 3-Nitropropanol (3-NPOH) | 6.6 - 10.5 | [9] |
| Astragalus emoryanus var. emoryanus (Emory Milkvetch) | 3-Nitropropanol (3-NPOH) | 5 - 9 | [9] |
Experimental Protocols
Synthesis of 3-Nitropropanol
Several synthetic routes to 3-Nitropropanol have been reported. A common method involves the nitration of 3-bromo-1-propanol (B121458).
Protocol: While a detailed, step-by-step protocol was not available in the search results, the general procedure involves the reaction of 3-bromo-1-propanol with a nitrite salt, such as silver nitrite, in an appropriate solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution where the bromide is displaced by the nitro group. The resulting 3-Nitropropanol is then purified using standard laboratory techniques such as column chromatography.
Isolation of Miserotoxin from Astragalus Species
Miserotoxin, the glycoside of 3-NPOH, can be isolated from plant material.
Protocol: A specific, detailed protocol for the isolation of miserotoxin was not found in the search results. However, a general procedure can be outlined. Dried and ground plant material from a high-miserotoxin containing Astragalus species is extracted with a solvent such as aqueous methanol. The resulting extract is filtered and concentrated under reduced pressure. The crude extract is then subjected to one or more rounds of column chromatography, using stationary phases like Sephadex or cellulose, to purify the miserotoxin.
Quantitative Analysis by HPLC-UV
A validated method for the simultaneous quantification of 3-NPOH and 3-NPA in plant material has been developed.[10][11]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity Quaternary LC system or equivalent.[10]
-
Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 × 4.6 mm.[10][11]
-
Mobile Phase: pH 3.5 phosphonate (B1237965) buffer.[10][11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Injection Volume: 2 µL.[10]
Sample Preparation (Freeze-Dried Plant Material):
-
Weigh a precise amount of the freeze-dried and powdered plant material.
-
Add a defined volume of room temperature water to the sample.
-
Allow the sample to extract for 24 hours at room temperature. This allows for the enzymatic release of free 3-NPOH and 3-NPA from their conjugated forms.[10]
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
Calibration:
-
Prepare a series of standard solutions of 3-NPOH and 3-NPA of known concentrations in water.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
The correlation coefficients (R²) should be ≥ 0.9997.[10]
Signaling Pathways and Mechanism of Action
The toxicity of 3-NPOH is mediated by its metabolite, 3-NPA, which is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4] This inhibition has profound downstream consequences on cellular metabolism and viability.
The inhibition of SDH by 3-NPA leads to a cascade of deleterious cellular events:
-
ATP Depletion: The disruption of the Krebs cycle and the electron transport chain severely impairs the cell's ability to produce ATP, leading to an energy crisis.
-
Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress.[13]
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the MPTP, a non-specific channel in the inner mitochondrial membrane.[6][14][15][16][17] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Caspase Activation and Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[7][18][19][20][21] Both caspase-dependent and -independent cell death pathways have been implicated in 3-NPA toxicity.[7]
-
Autophagy: 3-NPA has been shown to induce autophagy, a cellular process of self-digestion, which is linked to the formation of the MPTP.[6][14][15]
-
Nrf2 Pathway Activation: As a response to oxidative stress, the cell activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes.[13][22][23][24][25]
Conclusion
3-Nitropropanol and its active metabolite, 3-nitropropionic acid, represent a significant toxicological threat due to their potent inhibition of cellular respiration. The discovery of these compounds, driven by investigations into livestock poisoning, has paved the way for a deeper understanding of mitochondrial dysfunction and its role in neurodegenerative processes. The detailed methodologies and pathway analyses provided in this guide offer a foundation for further research into the toxicokinetics and toxicodynamics of 3-NPOH, as well as for the development of potential therapeutic interventions for related toxicities and diseases. The continued study of 3-NPOH and its analogues is crucial for both agricultural safety and for advancing our knowledge of fundamental cellular processes.
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